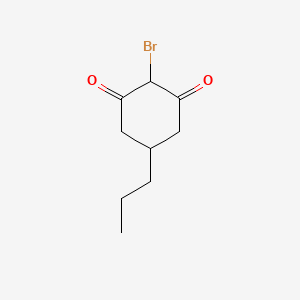
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a triazole and a nicotinic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions, makes this compound particularly versatile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts and solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality. The purification steps may include crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in the presence of copper(I) catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid involves its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which allows it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Uniqueness
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both the triazole and nicotinic acid moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its stability and ability to participate in diverse chemical reactions further enhance its utility compared to similar compounds .
Propriétés
Formule moléculaire |
C9H8N4O2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)8(12-6)13-10-4-5-11-13/h2-5H,1H3,(H,14,15) |
Clé InChI |
VNGUNPFSPAFWJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(=O)O)N2N=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

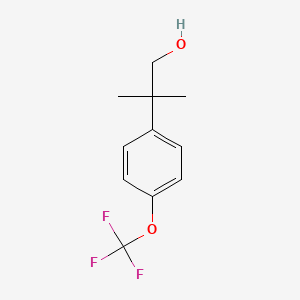

![Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8503376.png)
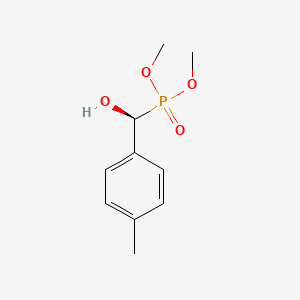
![3-[3-Cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B8503404.png)
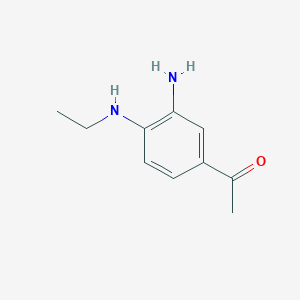
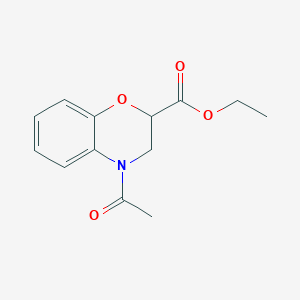
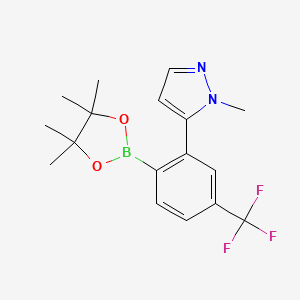
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-](/img/structure/B8503427.png)
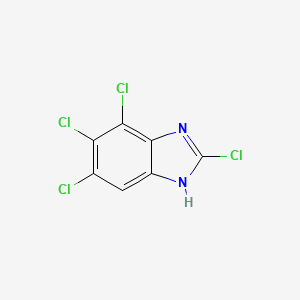
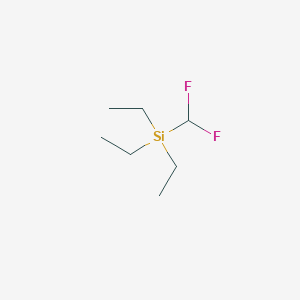

![2-Amino-3-[4-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]phenyl]propanoic acid methyl ester hydrochloride](/img/structure/B8503447.png)
